BenchChemオンラインストアへようこそ!

(6Z,9Z,12Z,15Z,18Z,21Z)-3-hydroxytetracosahexaenoyl-CoA

Peroxisomal β-oxidation Enzyme kinetics DHA biosynthesis

(6Z,9Z,12Z,15Z,18Z,21Z)-3-hydroxytetracosahexaenoyl-CoA is an ultra-long-chain polyunsaturated fatty acyl-CoA (VLC-PUFA-CoA) with a 24-carbon backbone containing six cis double bonds at the ω-3 position, plus a 3-hydroxy group critical for its metabolic role. This compound is the obligate 3-hydroxy intermediate formed during the peroxisomal β-oxidation of tetracosahexaenoyl-CoA (C24:6ω3-CoA) and serves as the direct precursor to docosahexaenoic acid (DHA, C22:6ω3).

Molecular Formula C45H70N7O18P3S
Molecular Weight 1122.1 g/mol
Cat. No. B15545384
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(6Z,9Z,12Z,15Z,18Z,21Z)-3-hydroxytetracosahexaenoyl-CoA
Molecular FormulaC45H70N7O18P3S
Molecular Weight1122.1 g/mol
Structural Identifiers
InChIInChI=1S/C45H70N7O18P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-33(53)28-36(55)74-27-26-47-35(54)24-25-48-43(58)40(57)45(2,3)30-67-73(64,65)70-72(62,63)66-29-34-39(69-71(59,60)61)38(56)44(68-34)52-32-51-37-41(46)49-31-50-42(37)52/h5-6,8-9,11-12,14-15,17-18,20-21,31-34,38-40,44,53,56-57H,4,7,10,13,16,19,22-30H2,1-3H3,(H,47,54)(H,48,58)(H,62,63)(H,64,65)(H2,46,49,50)(H2,59,60,61)/b6-5-,9-8-,12-11-,15-14-,18-17-,21-20-/t33?,34-,38-,39-,40+,44-/m1/s1
InChIKeyJJCGUWRDULVWQG-MOYVEXGTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

(6Z,9Z,12Z,15Z,18Z,21Z)-3-Hydroxytetracosahexaenoyl-CoA: Baseline Definition and Procurement Significance


(6Z,9Z,12Z,15Z,18Z,21Z)-3-hydroxytetracosahexaenoyl-CoA is an ultra-long-chain polyunsaturated fatty acyl-CoA (VLC-PUFA-CoA) with a 24-carbon backbone containing six cis double bonds at the ω-3 position, plus a 3-hydroxy group critical for its metabolic role [1]. This compound is the obligate 3-hydroxy intermediate formed during the peroxisomal β-oxidation of tetracosahexaenoyl-CoA (C24:6ω3-CoA) and serves as the direct precursor to docosahexaenoic acid (DHA, C22:6ω3) [2]. Its unique structural features—the combination of a 24-carbon chain, six sites of unsaturation, and a stereospecific 3-hydroxy group—define its specific enzymatic interactions and preclude substitution with shorter-chain or saturated analogs [3]. The molecule is an endogenous human metabolite detectable in biological samples, making it a critical analytical standard and research tool for studying the Sprecher pathway of DHA biosynthesis [4].

Why Generic Substitution Fails for (6Z,9Z,12Z,15Z,18Z,21Z)-3-Hydroxytetracosahexaenoyl-CoA


Generic substitution is not viable for (6Z,9Z,12Z,15Z,18Z,21Z)-3-hydroxytetracosahexaenoyl-CoA because its enzymatic processing is dictated by a strict combination of chain length, degree of unsaturation, and stereochemistry. Peroxisomal β-oxidation enzymes display strong chain-length specificity for VLC-PUFAs; for instance, C24:6(n-3)-CoA is a preferential substrate for retroconversion to DHA, a reaction that cannot be replicated by C22:6(n-3)-CoA or saturated VLCFA-CoAs [1]. Moreover, the (3R)-stereospecificity of the 3-hydroxy group is essential for recognition by specific hydratases and dehydrogenases in the peroxisomal bifunctional enzyme complex, meaning the incorrect enantiomer would fail to proceed through the pathway [2]. Consequently, using a shorter, less unsaturated, or differently substituted acyl-CoA in a metabolic assay or analytical workflow would yield non-comparable or misleading data, directly impacting the validity of research or industrial applications dependent on the Sprecher pathway for DHA synthesis [3].

Quantitative Differentiation of (6Z,9Z,12Z,15Z,18Z,21Z)-3-Hydroxytetracosahexaenoyl-CoA Against Comparators


Comparative Acyl-CoA Oxidase Activity on C24:6ω3-CoA vs. C22:6ω3-CoA

In mouse kidney peroxisomes, the specific activity of acyl-CoA oxidase toward the direct precursor of this compound, C24:6(n-3)-CoA, was found to be statistically similar to that for C22:6(n-3)-CoA [1]. This comparable activity confirms that the 24-carbon chain is not a kinetic barrier but rather an equally competent substrate for the initiating step of peroxisomal β-oxidation, which is crucial for the retroconversion step in DHA synthesis [1].

Peroxisomal β-oxidation Enzyme kinetics DHA biosynthesis

Differential Hydrolysis Rates of C24:6ω3-CoA vs. C22:6ω3-CoA

A direct head-to-head study comparing acyl-CoA hydrolysis rates in rat liver revealed that C22:6(n-3)-CoA was hydrolyzed 1.7 times faster than C24:6(n-3)-CoA [1]. This slower rate of non-productive hydrolysis for the C24:6 substrate suggests its metabolic fate is more tightly coupled to β-oxidation, favoring its translocation into peroxisomes for conversion to DHA rather than premature cleavage in the cytosol [1].

Acyl-CoA hydrolase Metabolic flux Subcellular trafficking

Accumulation in Acyl-CoA Oxidase Deficiency Demonstrates Specific Metabolic Routing

In human skin fibroblasts deficient in peroxisomal acyl-CoA oxidase, the accumulation of radiolabeled C24:6(n-3) was 2- to 5-fold higher compared to control fibroblasts [1]. This dramatic accumulation under genetic knockout conditions provides direct quantitative evidence that C24:6-CoA is a specific and obligate substrate for the peroxisomal acyl-CoA oxidase step in the DHA biosynthetic pathway, and its metabolism cannot be compensated for by alternative mitochondrial pathways [1].

Peroxisomal disorders Metabolic blockage Acyl-CoA oxidase deficiency

Defective DHA Synthesis in Zellweger Syndrome Fibroblasts Using C24:6ω3 Substrate

When fibroblasts from patients with Zellweger syndrome (a severe peroxisomal biogenesis disorder) were incubated with the precursor C24:6(n-3), the amount of DHA formed was reduced by 90-100% compared to control fibroblasts [1]. This near-complete ablation of DHA synthesis from the 24-carbon substrate confirms that the peroxisome is the exclusive site for this conversion and highlights the essential role of C24:6-CoA as the immediate precursor [1].

Zellweger syndrome Peroxisomal biogenesis disorder DHA deficiency

Targeted Applications of (6Z,9Z,12Z,15Z,18Z,21Z)-3-Hydroxytetracosahexaenoyl-CoA in Research and Diagnostics


Investigating the Sprecher Pathway of Docosahexaenoic Acid (DHA) Biosynthesis

This compound is the essential intermediate for in vitro and cell-based studies focused on the final, peroxisome-dependent steps of the Sprecher pathway. As demonstrated by its comparable enzyme activity [Section 3, Evidence 1] and specific metabolic routing [Section 3, Evidence 3], using this 24-carbon hydroxyacyl-CoA allows researchers to directly assay peroxisomal β-oxidation activity on VLC-PUFA substrates, a reaction distinct from mitochondrial fatty acid oxidation. This enables precise quantification of the retroconversion step from C24:6ω3 to C22:6ω3 (DHA) [1].

Diagnostic Research and Biomarker Validation for Peroxisomal Disorders

In research models of peroxisomal biogenesis disorders (e.g., Zellweger syndrome) or specific enzyme deficiencies (e.g., acyl-CoA oxidase deficiency), this compound serves as a pathway-specific probe. The documented 90-100% reduction in DHA synthesis from C24:6ω3 in Zellweger fibroblasts [Section 3, Evidence 4] and its 2-5 fold accumulation in ACOX1 deficiency [Section 3, Evidence 3] provide quantitative benchmarks for validating disease models and developing novel diagnostic assays targeting VLC-PUFA metabolism [2].

LC-MS/MS Lipidomics and Metabolomics Standard

As an endogenous human metabolite with a distinct mass and retention time, the compound is a critical analytical standard for targeted and untargeted lipidomics workflows. Its verified presence in the Human Metabolome Database (HMDB0060312) [Section 1, REFS-4] confirms its detectability in biological matrices. For studies quantifying changes in the VLC-PUFA-CoA pool in response to dietary interventions, disease states, or genetic modifications, this authentic standard is irreplaceable for accurate identification and absolute quantification [3].

Enzymology and Substrate Specificity Studies of Peroxisomal Bifunctional Proteins

The stereospecific (3R)-hydroxy configuration of this compound makes it a valuable tool for characterizing the hydratase and dehydrogenase activities of peroxisomal multifunctional proteins (MFP-1 and MFP-2). By using this specific enantiomer, researchers can differentiate between the activities of these two enzymes, which exhibit distinct substrate stereospecificities for fatty acid versus bile acid metabolism, respectively [Section 2, REFS-2]. Its use ensures that enzymatic assays are measuring the physiologically relevant pathway, as the incorrect enantiomer would not be processed.

Quote Request

Request a Quote for (6Z,9Z,12Z,15Z,18Z,21Z)-3-hydroxytetracosahexaenoyl-CoA

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.